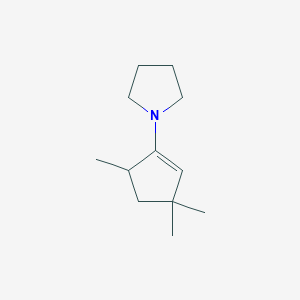
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-carbon ring structure. This compound is characterized by the presence of a chlorine atom, a cyano group, and a carboxylate ester group attached to the cyclobutane ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-chloro-3-cyanocyclobutane with methanol in the presence of a strong acid catalyst. The reaction proceeds through nucleophilic substitution, where the methanol attacks the carbonyl carbon, leading to the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce amines or other reduced forms.
- Oxidation reactions lead to carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate depends on its interaction with molecular targets. The presence of the cyano group and the ester functionality allows it to participate in various biochemical pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The specific pathways and targets involved vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylcyclobutane: Similar structure but lacks the cyano and ester groups.
3-Methylene-1-cyanocyclobutane: Contains a cyano group but differs in the presence of a methylene group instead of the ester.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents.
Uniqueness: Methyl 1-chloro-3-cyanocyclobutane-1-carboxylate is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the cyano group and the ester functionality makes it versatile for various chemical transformations and research applications.
Propriétés
Numéro CAS |
61168-47-6 |
|---|---|
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
methyl 1-chloro-3-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6(10)7(8)2-5(3-7)4-9/h5H,2-3H2,1H3 |
Clé InChI |
KORQAUOXLPMFSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




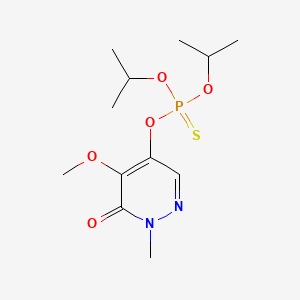


![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
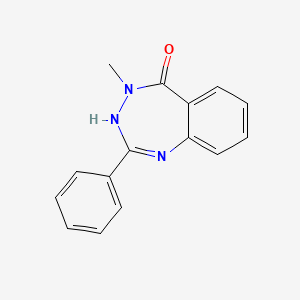
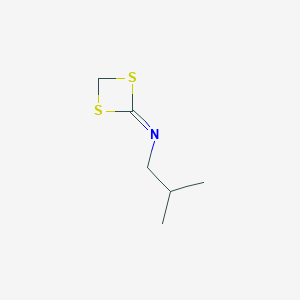

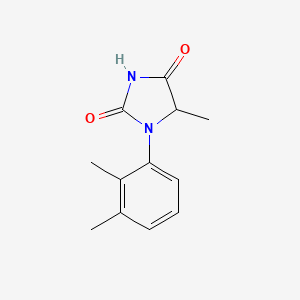
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
